The synthesis of Kielcorin can be approached through various methods, including classical organic synthesis and biomimetic pathways. Traditional synthetic routes often involve multiple steps and harsh reaction conditions. For example, one method includes the use of specific reagents under controlled temperatures to achieve the desired xanthone structure.
In contrast, biomimetic synthesis aims to replicate natural biosynthetic processes, utilizing simpler reaction conditions and fewer steps. This method often employs enzymes or natural substrates to facilitate the formation of Kielcorin derivatives with higher yields and purities.
The synthesis typically involves:
Kielcorin features a complex molecular structure characterized by a xanthone core. The molecular formula is C_15H_10O_5, indicating the presence of five oxygen atoms within the structure. The arrangement of these atoms contributes to its unique properties and biological activities.
Kielcorin undergoes various chemical reactions that can modify its structure or enhance its biological activity. Key reactions include:
The reaction conditions are crucial for achieving desired outcomes:
Kielcorin's mechanism of action is primarily linked to its interaction with cellular targets such as enzymes and receptors. It is believed to exert its biological effects through:
Research indicates that Kielcorin shows significant inhibition against certain enzymes, providing a basis for its therapeutic potential. Quantitative data on enzyme kinetics can be obtained through assays measuring substrate conversion rates in the presence of Kielcorin.
Relevant analyses include spectroscopic methods (UV-Vis, IR) that characterize functional groups and confirm structural integrity throughout synthesis.
Kielcorin has several scientific uses:
Kielcorin (CAS 64280-48-4) is a chiral xanthone derivative first isolated from the plant Kielmeyera variabilis (family Calophyllaceae), native to Brazilian cerrado ecosystems [4] [7]. Structurally classified as a xanthonolignoid, it features a complex dioxino-xanthenone core with two stereocenters (2R,3R configuration) and multiple oxygenated functional groups (molecular formula: C₂₄H₂₀O₈; MW: 436.42 g/mol) [4] [7]. Its isolation from additional species like Hypericum japonicum suggests broader botanical distribution and ecological significance as a secondary metabolite [7]. Kielcorin exemplifies the structural diversity of plant-derived xanthones, which are increasingly investigated for their bioactive potential.
Table 1: Structural and Physicochemical Properties of Kielcorin
Property | Specification |
---|---|
IUPAC Name | (2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one |
Molecular Formula | C₂₄H₂₀O₈ |
Molecular Weight | 436.42 g/mol |
CAS Registry Number | 64280-48-4 |
Appearance | Solid powder |
Chiral Centers | Two (C2, C3) |
LogP (Predicted) | 3.2 |
Hydrogen Bond Acceptors | 8 |
Topological Polar Surface Area | 99.5 Ų |
Natural Sources | Kielmeyera variabilis, Hypericum japonicum |
The study of Kielcorin operates within three interconnected theoretical domains:
Natural Product Biosynthesis: Kielcorin’s structure suggests a mixed shikimate-acetate biosynthetic origin, characteristic of xanthonolignoids. Its dioxane ring likely arises from oxidative coupling between a preformed xanthone core (e.g., norathyriol derivative) and phenylpropanoid units (e.g., coniferyl alcohol) [7]. Stereoselective coupling mechanisms remain unverified experimentally, representing a key theoretical question.
Bioactivity-Property Relationships: Kielcorin’s pharmacological profile is theorized to stem from its polyphenolic architecture, enabling hydrogen bonding, radical scavenging, and interactions with microbial membranes or enzyme active sites. Its moderate LogP (3.2) suggests balanced lipophilicity for membrane penetration [7]. Preliminary bioactivity reports include:
Hepatoprotective effects in rat models, preventing lipid peroxidation induced by tert-butyl hydroperoxide [5]
Stereochemistry-Bioactivity Theory: As a chiral molecule, Kielcorin’s pharmacological effects may be enantiomer-specific. Theoretical models propose that the (2R,3R) configuration optimizes spatial orientation for target binding, though experimental validation is limited [8].
Table 2: Documented Bioactivities of Kielcorin
Activity Type | Experimental Model | Key Finding |
---|---|---|
Antibacterial | EMRSA-16 strain | Significant growth inhibition |
Anti-inflammatory | Isolated human neutrophils | Respiratory burst inhibition (IC₅₀ ~965 µM) |
Antioxidant/Hepatoprotective | Tert-butylhydroperoxide-treated rat hepatocytes | Reduced lipid peroxidation & cell death |
Despite its promising scaffold, Kielcorin research is constrained by significant knowledge gaps:
Mechanistic Ambiguity (Empirical Gap): Bioactivity reports lack mechanistic depth. The molecular targets underlying its antibacterial effects (e.g., penicillin-binding protein interactions? membrane disruption?) and hepatoprotection (Nrf2 pathway modulation? direct radical quenching?) remain uncharacterized [5] [7]. Without target identification, structure-based optimization is impeded.
Enantiomeric Specificity (Methodological Gap): Most bioactivity studies utilize racemic or undefined stereochemical material. Resolution of enantiomers via advanced HPLC (e.g., polysaccharide-based chiral phases like amylose tris-3,5-dimethylphenylcarbamate) is feasible [8], yet pharmacodynamic comparisons between (2R,3R)-Kielcorin, its enantiomer, and meso-forms are absent. This gap obscures stereochemical structure-activity relationships (SSAR) critical for drug development.
Synthetic Inaccessibility (Technical Gap): Kielcorin’s complex stereochemistry hinders efficient total synthesis. Current routes to analogous xanthonolignoids suffer from low yields, poor diastereoselectivity, and non-scalable protecting group strategies [8]. Sustainable supply for in vivo studies remains challenging.
Underutilized Structural Diversity (Conceptual Gap): Kielcorin derivatives (e.g., kielcorin C, D, isokielcorin D) are known [8], yet systematic exploration of their pharmacophore modifications (e.g., methoxy → hydroxy, methyl → halogen substitutions) to enhance potency or bioavailability is lacking.
To address these gaps, we propose the following research objectives and hypotheses:
Objective 1: Elucidate the mechanism of action against MRSA.Hypothesis: Kielcorin disrupts bacterial membrane integrity or inhibits essential enzymes (e.g., β-ketoacyl-ACP synthase) via interactions with conserved hydrophobic/charged residues.
Objective 2: Quantify enantiomer-specific bioactivities.Hypothesis: The natural (2R,3R)-enantiomer exhibits superior antibacterial and antioxidant efficacy compared to (2S,3S)-Kielcorin due to optimal 3D target complementarity.
Objective 3: Develop efficient asymmetric synthesis.Hypothesis: Transition-metal-catalyzed asymmetric allylic alkylation or organocatalytic desymmetrization can achieve >90% ee and >30% overall yield.
Objective 4: Generate a Kielcorin-derivative library for SAR analysis.Hypothesis: Modifications at C5 (methoxy → ethoxy) and C2’ (hydroxymethyl → carboxylic acid) will improve water solubility without compromising anti-inflammatory activity.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8